molecular formula C17H11ClO5 B11961287 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-chlorophenoxy)- CAS No. 137988-10-4

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-chlorophenoxy)-

Cat. No.: B11961287
CAS No.: 137988-10-4
M. Wt: 330.7 g/mol
InChI Key: QCOTUFUZJRIASD-UHFFFAOYSA-N
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Description

3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl acetate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorophenoxy group attached to the chromen-4-one core, which is further esterified with an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl acetate typically involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the chromen-4-one intermediate with 4-chlorophenol in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the hydroxyl group on the chromen-4-one core with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenoxy group.

Major Products

The major products formed from these reactions include quinones, chroman-4-one derivatives, and various substituted chromen-4-one compounds.

Scientific Research Applications

3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl acetate is unique due to its chromen-4-one core, which imparts distinct chemical and biological properties compared to other chlorophenoxy derivatives

Properties

CAS No.

137988-10-4

Molecular Formula

C17H11ClO5

Molecular Weight

330.7 g/mol

IUPAC Name

[3-(4-chlorophenoxy)-4-oxochromen-7-yl] acetate

InChI

InChI=1S/C17H11ClO5/c1-10(19)22-13-6-7-14-15(8-13)21-9-16(17(14)20)23-12-4-2-11(18)3-5-12/h2-9H,1H3

InChI Key

QCOTUFUZJRIASD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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